2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and safety. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-isopropylphenyl isocyanate: Another compound with an isopropylphenyl group, used as an intermediate in organic synthesis.
Phenyl isothiocyanate: Used in the synthesis of isothiocyanates and as a reagent in bioconjugate chemistry.
Uniqueness
2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core structure and specific substitution pattern, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H16O2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O2/c1-11(2)12-7-3-4-8-13(12)16-17(19)14-9-5-6-10-15(14)18(16)20/h3-11,16H,1-2H3 |
InChI Key |
KVBSSEQYXZRYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.